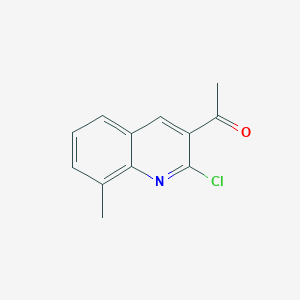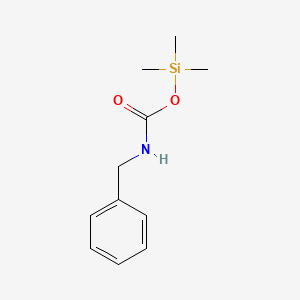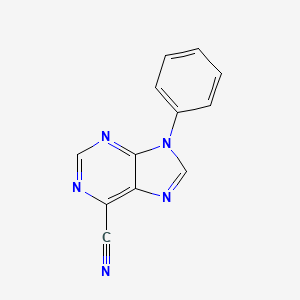
1-(2-Chloro-8-methylquinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-8-methylquinolin-3-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position and a methyl group at the 8-position, along with an ethanone group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-methylquinolin-3-yl)ethanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Methylation: The methyl group at the 8-position can be introduced via alkylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Ethanone Group Introduction: The ethanone group can be introduced through acylation reactions using acetyl chloride (CH3COCl) or acetic anhydride ((CH3CO)2O) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-8-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 1-(2-Chloro-8-methylquinolin-3-yl)ethanol.
Substitution: 1-(2-Amino-8-methylquinolin-3-yl)ethanone or 1-(2-Mercapto-8-methylquinolin-3-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(2-Chloro-8-methylquinolin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-8-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 8-Methylquinoline
- 3-Acetylquinoline
Comparison
1-(2-Chloro-8-methylquinolin-3-yl)ethanone is unique due to the presence of both chlorine and methyl substituents on the quinoline ring, along with an ethanone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may lack one or more of these substituents, resulting in different reactivity and biological activities.
Propiedades
Fórmula molecular |
C12H10ClNO |
|---|---|
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
1-(2-chloro-8-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-7-4-3-5-9-6-10(8(2)15)12(13)14-11(7)9/h3-6H,1-2H3 |
Clave InChI |
PZSMOOMVFHZFLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)



![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)
![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)


![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)

![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)


![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)
